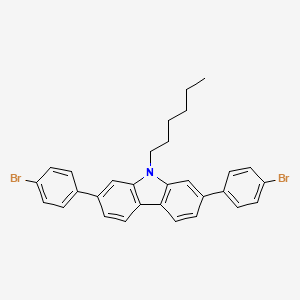

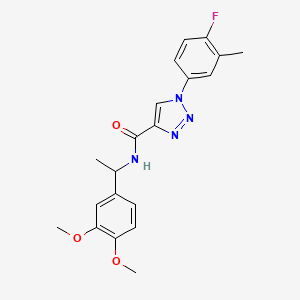

![molecular formula C23H20N2O4S B2505437 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid CAS No. 2247103-79-1](/img/structure/B2505437.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid is a chemical of interest due to its potential applications in various fields of chemistry and biochemistry. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests its utility in peptide synthesis, where it can serve as an amino-protecting group. The thiazole and carboxylic acid moieties indicate potential for bioactivity and the possibility of further functionalization.

Synthesis Analysis

The synthesis of this compound has been achieved through a reaction involving 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), which was derived from potassium thiocyanate. This method provides a high yield of the target molecule, indicating an efficient synthetic route for producing this compound .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure can be inferred. The compound contains a fluorenylmethoxycarbonyl group attached to a pyrrolidine ring, which is further connected to a thiazole ring bearing a carboxylic acid group. This complex structure likely exhibits a significant degree of rigidity due to the presence of the bicyclic fluorene moiety, which could influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of this compound. However, the presence of reactive functional groups such as the carboxylic acid suggests that it could undergo typical acid-based reactions, such as esterification or amide formation. The Fmoc group is known to be cleavable under basic conditions, which is a critical feature in peptide synthesis .

Physical and Chemical Properties Analysis

科学的研究の応用

Synthesis and Chemical Properties

- A study presented a convenient synthesis method for 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its potential for further chemical modifications and applications in synthetic chemistry (Le & Goodnow, 2004).

Photophysics and Bioimaging

- Research into the linear and nonlinear photophysics of a water-soluble fluorene derivative demonstrated its potential for bioimaging, particularly for integrin-targeting, due to its high fluorescence quantum yield and two-photon absorption properties, making it attractive for cellular imaging applications (Morales et al., 2010).

Fluorescence and Carbon Dots

- A study on carbon dots with high fluorescence quantum yield attributed the fluorescence origins to organic fluorophores, suggesting potential applications of these materials in sensing and imaging due to their bright fluorescence and stability (Shi et al., 2016).

Antibacterial and Antifungal Activities

- Heterocyclic compounds derived from thiazole structures, including those related to 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid, were synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various bacterial and fungal strains, which could lead to new therapeutic agents (Patel & Patel, 2015).

Metal Ion Sensing

- Another study focused on the development of fluorophores for selective detection of Al3+ ions, which could have implications in studying intracellular aluminum levels, demonstrating the versatility of fluorene-based compounds in sensor development (Lambert et al., 2000).

将来の方向性

特性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c26-22(27)20-13-30-21(24-20)14-9-10-25(11-14)23(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJDZYZBJDMVGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

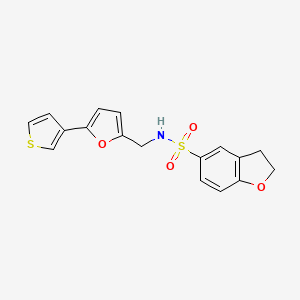

![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)

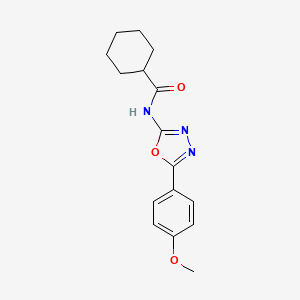

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)

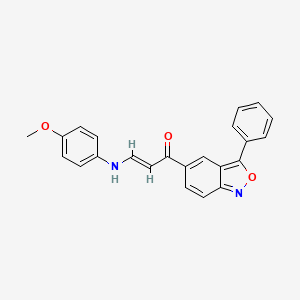

![N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2505365.png)

![methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2505368.png)

![(1R,3s,5S)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2505371.png)

![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2505372.png)